While 1,3-Dibromo-2-chlorobenzene exists, there is currently limited published information available regarding its specific applications in scientific research. Resources like PubChem, a database of chemical information maintained by the National Institutes of Health, acknowledge its existence and provide basic details like its structure and safety profile, but lack specific research applications [].
Despite the lack of specific research applications documented for 1,3-Dibromo-2-chlorobenzene, its chemical properties suggest potential areas for future exploration:
1,3-Dibromo-2-chlorobenzene is an organic compound with the molecular formula and a molecular weight of 270.34 g/mol. It is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring at the 1, 3, and 2 positions, respectively. This compound appears as a solid and is typically used in various chemical applications due to its reactivity and structural properties .
Due to the presence of halogen atoms, 1,3-Dibromo-2-chlorobenzene is likely to exhibit similar hazards as other halobenzenes. Here are some potential safety concerns:
1,3-Dibromo-2-chlorobenzene can be synthesized through several methods:
1,3-Dibromo-2-chlorobenzene finds applications in various fields:
Interaction studies involving 1,3-dibromo-2-chlorobenzene often focus on its reactivity with various nucleophiles or electrophiles. These studies help elucidate its behavior in different chemical environments and its potential applications in synthetic chemistry. Additionally, understanding its interactions with biological systems is crucial for assessing its safety and environmental impact.
1,3-Dibromo-2-chlorobenzene shares structural similarities with several other halogenated aromatic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Dibromobenzene | Contains only bromine substituents | |
1-Chloro-2-bromobenzene | Different positioning of halogens | |
2-Bromo-4-chlorophenol | Contains a hydroxyl group affecting reactivity | |
1-Bromo-2-chlorobenzene | Similar halogenation pattern but different position |
The uniqueness of 1,3-dibromo-2-chlorobenzene lies in its specific arrangement of halogens on the benzene ring, which influences its reactivity profile and potential applications compared to other similar compounds. Its combination of two bromine atoms and one chlorine atom at designated positions allows for distinct electrophilic and nucleophilic behaviors that can be exploited in synthetic organic chemistry.
Irritant